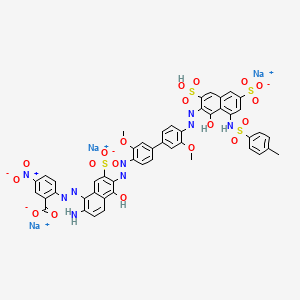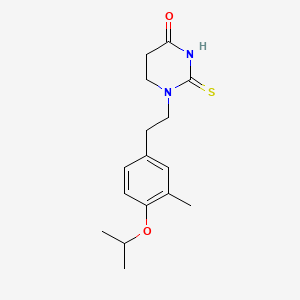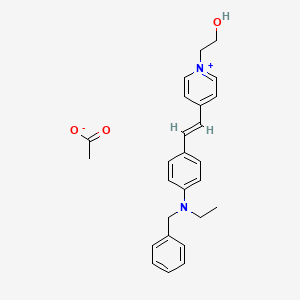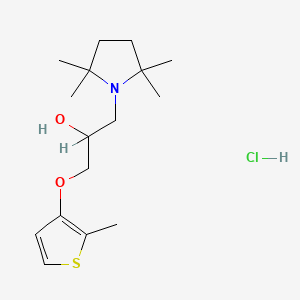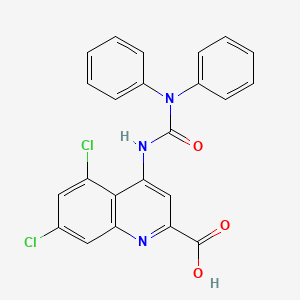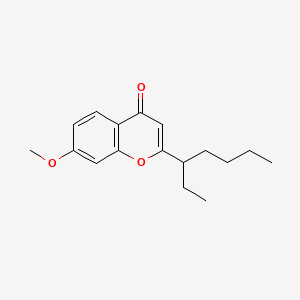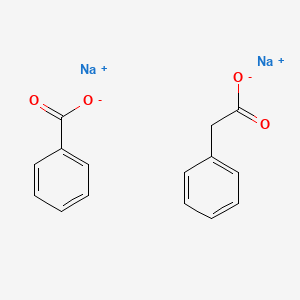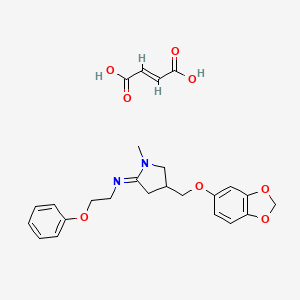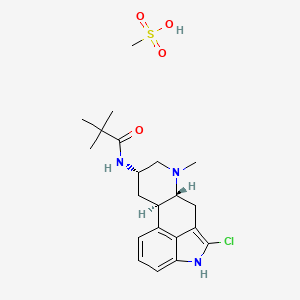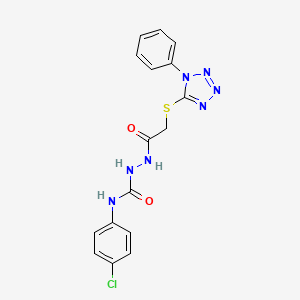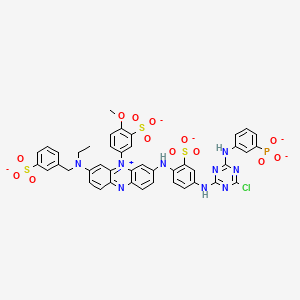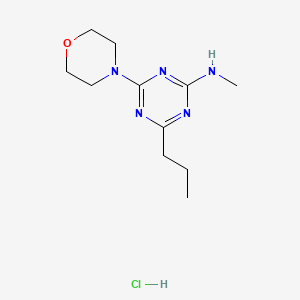
1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a morpholine ring, a propyl group, and a methyl group attached to the triazine core. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the triazine core.
Addition of the Propyl Group: The propyl group is added via an alkylation reaction, where a propyl halide reacts with the triazine core.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the propyl group.
Reduction: Reduction reactions can occur at the triazine core, leading to the formation of partially or fully reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the existing substituents on the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced triazine compounds, and substituted triazine derivatives with various functional groups.
科学研究应用
1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
- 4-(Benzylsulfanyl)-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Uniqueness
1,3,5-Triazin-2-amine, N-methyl-4-(4-morpholinyl)-6-propyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and propyl group differentiate it from other triazine derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
属性
CAS 编号 |
127375-16-0 |
|---|---|
分子式 |
C11H20ClN5O |
分子量 |
273.76 g/mol |
IUPAC 名称 |
N-methyl-4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H19N5O.ClH/c1-3-4-9-13-10(12-2)15-11(14-9)16-5-7-17-8-6-16;/h3-8H2,1-2H3,(H,12,13,14,15);1H |
InChI 键 |
OYQKVRZMZVKJPV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


